molecular formula C21H25N3O5 B11447607 N~2~-acetyl-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylglycinamide

N~2~-acetyl-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methylglycinamide

Cat. No.: B11447607
M. Wt: 399.4 g/mol
InChI Key: ZNZKVPKZLVCBGE-UHFFFAOYSA-N
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Description

2-(2-Acetamido-N-methylacetamido)-N,2-bis(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetamido and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-N-methylacetamido)-N,2-bis(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the acylation of aniline derivatives with acetic anhydride or acetyl chloride, followed by subsequent reactions to introduce the methoxyphenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetamido-N-methylacetamido)-N,2-bis(4-methoxyphenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-Acetamido-N-methylacetamido)-N,2-bis(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-acetamido-N-methylacetamido)-N,2-bis(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-Methoxyacetanilide: Shares the methoxyphenyl group but lacks the additional acetamido and N-methylacetamido groups.

    Acetanisole: Contains a methoxy group but differs in its overall structure and functional groups.

Uniqueness

2-(2-Acetamido-N-methylacetamido)-N,2-bis(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)-methylamino]-N,2-bis(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H25N3O5/c1-14(25)22-13-19(26)24(2)20(15-5-9-17(28-3)10-6-15)21(27)23-16-7-11-18(29-4)12-8-16/h5-12,20H,13H2,1-4H3,(H,22,25)(H,23,27)

InChI Key

ZNZKVPKZLVCBGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)N(C)C(C1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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